(2-Chlorophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains several interesting functional groups, including a chlorophenyl group, a thiophene ring, an oxadiazole ring, and an azetidine ring. These groups are common in many pharmaceutical compounds and could potentially have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings can have different orientations in space, leading to a variety of possible 3D structures .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chlorophenyl group could potentially make the compound relatively non-polar and lipophilic, while the presence of the oxadiazole and azetidine rings could potentially introduce some polar character .Scientific Research Applications
Synthesis and Characterization
Novel compounds similar to the target chemical structure have been synthesized and characterized to investigate their structural and chemical properties. Studies such as those conducted by Shahana and Yardily (2020) focus on the synthesis, spectral characterization, and theoretical analysis using density functional theory (DFT) calculations. These investigations offer insights into the compounds' equilibrium geometry, bonding features, and vibrational wave numbers, aiding in understanding their chemical behavior and potential reactivity (Shahana & Yardily, 2020).
Molecular Docking Studies
Molecular docking studies are crucial for predicting the interaction between a molecule and a target protein, which is vital in drug discovery and design. The compound and its derivatives have been examined through molecular docking to understand their antibacterial activity. Such studies provide a foundation for developing new therapeutic agents by showcasing how these compounds might interact with biological targets to exert their effects (Shahana & Yardily, 2020).
Pharmacological Evaluation
Compounds with structural similarities to (2-Chlorophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone have been evaluated for their pharmacological properties, including antibacterial and antifungal activities. Studies like those by Mistry and Desai (2006) involve the synthesis of related compounds and their assessment against various bacterial and fungal strains. This research highlights the potential of these compounds as antimicrobial agents, contributing to the development of new treatments for infectious diseases (Mistry & Desai, 2006).
Antioxidant Activity
Research also explores the antioxidant properties of compounds bearing the thiophene and oxadiazole moieties. Studies demonstrate that these compounds can act as potent antioxidant agents, which is significant given the role of oxidative stress in various diseases. By scavenging free radicals, these compounds might help in preventing or managing conditions associated with oxidative damage (Reddy et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(2-chlorophenyl)-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-12-5-2-1-4-11(12)16(21)20-8-10(9-20)15-18-14(19-22-15)13-6-3-7-23-13/h1-7,10H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKHEUSHHCIRPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.